Hydroxyacetone phosphate

Enzymology Glycolysis Mechanistic Biochemistry

Hydroxyacetone phosphate (CAS 926-43-2), also known as acetol phosphate or 2-oxopropyl dihydrogen phosphate, is an oxoalkyl phosphate with the molecular formula C3H7O5P and a monoisotopic mass of 154.00311 Da. It is a conjugate acid of hydroxyacetone phosphate(2−) and is functionally related to hydroxyacetone.

Molecular Formula C3H7O5P
Molecular Weight 154.06 g/mol
CAS No. 926-43-2
Cat. No. B1215409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyacetone phosphate
CAS926-43-2
Synonymshydroxyacetone phosphate
Molecular FormulaC3H7O5P
Molecular Weight154.06 g/mol
Structural Identifiers
SMILESCC(=O)COP(=O)(O)O
InChIInChI=1S/C3H7O5P/c1-3(4)2-8-9(5,6)7/h2H2,1H3,(H2,5,6,7)
InChIKeyYUDNQQJOVFPCTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyacetone Phosphate (926-43-2): Baseline Identity and Structural Context for Scientific Procurement


Hydroxyacetone phosphate (CAS 926-43-2), also known as acetol phosphate or 2-oxopropyl dihydrogen phosphate, is an oxoalkyl phosphate with the molecular formula C3H7O5P and a monoisotopic mass of 154.00311 Da [1]. It is a conjugate acid of hydroxyacetone phosphate(2−) and is functionally related to hydroxyacetone [2]. The compound serves as a phosphorylated triose analog, structurally distinct from the canonical glycolytic intermediate dihydroxyacetone phosphate (DHAP) due to the replacement of the C1 hydroxyl group with a hydrogen atom. This single substitution confers a markedly different reactivity profile in enzyme-catalyzed systems, making hydroxyacetone phosphate a valuable tool for mechanistic enzymology, metabolic flux studies, and the development of pathway-specific inhibitors.

Workflow: Enzyme mechanism probe for TIM, aldolase, and dehydrogenase studies
Selection context: Phosphorylated triose analog with distinct deoxy modification
Research model: Metabolic flux analysis, methylglyoxal bypass inhibition, propanediol pathway

Why Hydroxyacetone Phosphate (926-43-2) Cannot Be Replaced by Generic Triose Phosphates


Attempts to substitute hydroxyacetone phosphate with more common triose phosphates such as dihydroxyacetone phosphate (DHAP) or glyceraldehyde-3-phosphate (G3P) in experimental or industrial workflows will fail because these analogs lack the precise deoxy modification that defines hydroxyacetone phosphate's interaction with key enzymes. Specifically, hydroxyacetone phosphate acts as a "virtual substrate" for triose phosphate isomerase (TIM), undergoing proton exchange at a rate approximately 10⁴-fold slower than DHAP [1]. Furthermore, while DHAP is a robust substrate for methylglyoxal synthase (MGS) with a Km of 0.47–0.53 mM [2], hydroxyacetone phosphate is not recognized by this enzyme, rendering it selectively inert in pathways that consume DHAP. This combination of slowed TIM-dependent exchange and MGS bypass provides a unique, quantifiable handle for probing triose phosphate metabolism without the confounding background of rapid isomerization or methylglyoxal production. Using DHAP or G3P in systems where hydroxyacetone phosphate is specified will introduce unintended metabolic flux and misinterpretation of kinetic data.

This Product
Hydroxyacetone phosphate: slowed TIM exchange, MGS inert, poor aldolase donor
Common Alternative
DHAP / G3P: rapid isomerization, active MGS substrate, efficient aldolase donor
Replacing hydroxyacetone phosphate with DHAP or G3P may introduce unintended metabolic flux and could shift kinetic interpretation. The deoxy modification confers a fundamentally different enzyme interaction profile that cannot be reproduced by canonical triose phosphates.

Hydroxyacetone Phosphate (926-43-2): Quantitative Differentiators Against DHAP and Other Triose Analogs


Triose Phosphate Isomerase (TIM) Proton Exchange Rate: Hydroxyacetone Phosphate vs. Dihydroxyacetone Phosphate

Triose phosphate isomerase (TIM) catalyzes the rapid interconversion of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde-3-phosphate. Hydroxyacetone phosphate, a deoxy analog of DHAP, is not isomerized but undergoes a measurable proton exchange reaction with solvent. The rate of this proton exchange for hydroxyacetone phosphate is approximately 10⁴-fold slower than the corresponding exchange of the C3 hydrogen of DHAP [1]. This dramatic kinetic attenuation allows researchers to isolate and study individual mechanistic steps of TIM catalysis without the complication of full substrate turnover.

TIM proton exchange
Head-to-head
~10⁴-fold slower vs. DHAP
Exchange with solvent (²H₂O/³H₂O); chicken muscle TIM
Enables stepwise mechanistic dissection of TIM catalysis
Useful as virtual substrate for isotope effect studies
Enzymology Glycolysis Mechanistic Biochemistry

Methylglyoxal Synthase Substrate Specificity: Hydroxyacetone Phosphate Inertness vs. DHAP High Activity

Methylglyoxal synthase (MGS) catalyzes the conversion of DHAP to methylglyoxal and inorganic phosphate. The enzyme is highly specific for DHAP and does not accept hydroxyacetone phosphate as a substrate [1][2]. While DHAP exhibits a Km of 0.47 mM for E. coli MGS [2] and 0.53 mM for C. acetobutylicum MGS [3], hydroxyacetone phosphate shows no detectable turnover. This absolute discrimination provides a clean experimental system in which hydroxyacetone phosphate can be used to probe DHAP-dependent pathways without interference from the methylglyoxal bypass.

Methylglyoxal synthase specificity
Class-level inference
No detectable activity
DHAP Km = 0.47–0.53 mM; E. coli and C. acetobutylicum MGS
Supports selective metabolic probing, bypassing methylglyoxal pathway
Complete substrate discrimination confirmed across species
Metabolic Engineering Enzyme Specificity Methylglyoxal Pathway

Aldolase Substrate Discrimination: Hydroxyacetone Phosphate as a Poor Donor Compared to DHAP and Fluoro Analogs

Rabbit muscle aldolase accepts DHAP as a donor substrate for aldol additions. While 3-fluoro-1-hydroxyacetone phosphate (FHAP) has been developed as a competent aldolase donor [1], unmodified hydroxyacetone phosphate is a significantly poorer substrate. The fluoro analog demonstrates that the C1 modification can tune aldolase activity, whereas the parent hydroxyacetone phosphate is largely refractory to aldolase-catalyzed C–C bond formation [2]. This contrasts with DHAP, which is efficiently utilized by aldolase. The diminished aldolase activity of hydroxyacetone phosphate makes it a useful negative control in synthetic biology applications where DHAP-dependent C–C bond formation must be minimized.

Aldolase donor efficiency
Class-level inference
Poor donor (minimal C–C bond formation)
Compared to DHAP (efficient) and fluoro analog FHAP (competent)
Provides clean negative control for DHAP-dependent aldol additions
Rabbit muscle aldolase; FHAP as halogenated comparator
Biocatalysis Aldolase Chemistry Synthetic Biology

Propanediol-Phosphate Dehydrogenase Km Comparison: Hydroxyacetone Phosphate vs. DHAP

Hydroxyacetone phosphate serves as a substrate for propanediol-phosphate dehydrogenase (EC 1.1.1.7), an enzyme involved in the 1,2-propanediol degradation pathway. Reported Km values for hydroxyacetone phosphate with this enzyme range from 0.1 mM to 5.5 mM [1], indicating a wide variability that may depend on organism source and assay conditions. In contrast, the Km of DHAP for this enzyme is not well-documented, but DHAP is primarily metabolized by glycerophosphate dehydrogenase and triose phosphate isomerase. The existence of a specific dehydrogenase for hydroxyacetone phosphate underscores its distinct metabolic fate and supports its use as a selective substrate for studying the 1,2-propanediol pathway independent of mainstream glycolysis.

Propanediol-phosphate DH Km
Supporting evidence
Km range 0.1–5.5 mM
Propanediol-phosphate dehydrogenase (EC 1.1.1.7) from various sources
Confirms distinct metabolic channeling for 1,2-propanediol pathway
Km variability may reflect organism-specific isoform differences
Enzyme Kinetics Metabolic Pathway Analysis Oxidoreductases

High-Value Application Scenarios for Hydroxyacetone Phosphate (926-43-2) Based on Validated Differentiation


Mechanistic Probes of Triose Phosphate Isomerase (TIM) Catalysis

Hydroxyacetone phosphate is uniquely suited for detailed mechanistic studies of TIM due to its 10⁴-fold slower proton exchange rate compared to DHAP [1]. This property allows researchers to trap and characterize enzyme-substrate complexes, measure intrinsic isotope effects, and investigate the role of active-site residues in proton abstraction without the kinetic complexity introduced by rapid isomerization. The compound is essential for laboratories engaged in fundamental enzymology and inhibitor design targeting glycolytic enzymes.

Selective Metabolic Flux Analysis Bypassing the Methylglyoxal Pathway

Because hydroxyacetone phosphate is not a substrate for methylglyoxal synthase [2], it can be used as a metabolic tracer to study triose phosphate utilization in systems where DHAP consumption via the methylglyoxal bypass would confound interpretation. This scenario is particularly relevant in metabolic engineering of Escherichia coli and Clostridium species, where methylglyoxal synthase activity varies with phosphate availability [2].

Synthetic Biology: Negative Control and Scaffold for Halogenated Aldolase Donors

The poor activity of hydroxyacetone phosphate as an aldolase donor provides a clean negative control for C–C bond-forming reactions catalyzed by DHAP-dependent aldolases [3]. Additionally, hydroxyacetone phosphate serves as the synthetic precursor for 3-fluoro-1-hydroxyacetone phosphate (FHAP), a competent aldolase donor [4]. Procurement of hydroxyacetone phosphate enables both the development of novel aldolase substrates and the rigorous validation of aldolase-based synthetic cascades.

Characterization of the 1,2-Propanediol Degradation Pathway

Hydroxyacetone phosphate is the direct substrate for propanediol-phosphate dehydrogenase (EC 1.1.1.7), a key enzyme in the microbial degradation of 1,2-propanediol [5]. This compound is indispensable for enzymatic assays, pathway reconstruction studies, and the development of biocatalytic routes to value-added C3 chemicals. Industrial groups focused on renewable chemical production from glycerol or propanediol will find hydroxyacetone phosphate critical for enzyme screening and process optimization.

Application
Selection Property
Validation Focus
TIM mechanistic studies
Slow proton exchange probe
Isotope effect and catalytic residue analysis
Methylglyoxal bypass flux analysis
MGS substrate inertness
Metabolic tracing without DHAP consumption artifact
Aldolase negative control / scaffold
Poor aldolase donor activity
C–C bond formation background, halogenated analog development
1,2-Propanediol pathway characterization
Dedicated dehydrogenase substrate
Km profiling and biocatalytic pathway reconstitution

Technical Documentation Hub

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